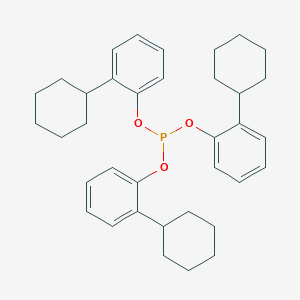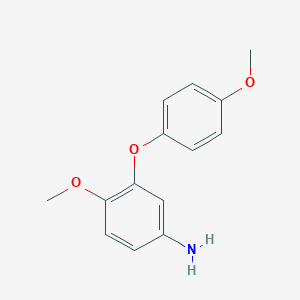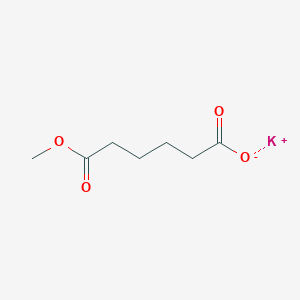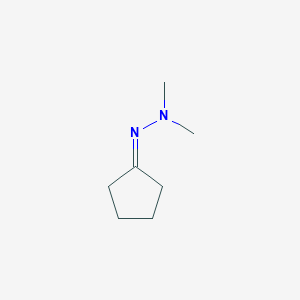
Trisodium diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium diphosphate, also known as trisodium monohydrogen diphosphate, is an inorganic compound with the chemical formula Na₃HP₂O₇. It is a white, granular or crystalline solid that is highly soluble in water. This compound is commonly used as a stabilizer, leavening agent, emulsifier, and nutrient in various industrial and food applications .
Applications De Recherche Scientifique
Trisodium diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: It serves as a stabilizer in biological samples and as a component in buffer solutions.
Medicine: It is used in pharmaceutical formulations as an excipient and stabilizer.
Industry: It is employed in food processing as a leavening agent, emulsifier, and nutrient. .
Méthodes De Préparation
Trisodium diphosphate is typically manufactured by calcining sodium orthophosphate with a Na₂O:P₂O₅ ratio of 3:2 . The process involves heating sodium orthophosphate to a high temperature to induce a chemical reaction that forms this compound. This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Trisodium diphosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form disodium hydrogen phosphate and sodium hydroxide.
Acid-Base Reactions: It reacts with acids to form phosphoric acid and sodium salts.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), and metal salts. The major products formed from these reactions are disodium hydrogen phosphate, phosphoric acid, and various metal complexes .
Mécanisme D'action
The mechanism of action of trisodium diphosphate involves its ability to act as a buffering agent, stabilizer, and complexing agent. It can neutralize acids and bases, stabilize pH levels, and form complexes with metal ions. These properties make it useful in various applications, from food processing to industrial cleaning .
Comparaison Avec Des Composés Similaires
Trisodium diphosphate is often compared with other sodium phosphates, such as:
Monosodium phosphate (NaH₂PO₄): Used primarily as a buffering agent and in food processing.
Disodium phosphate (Na₂HPO₄): Commonly used in food processing, water treatment, and as a buffering agent.
Trisodium phosphate (Na₃PO₄): Known for its use as a cleaning agent, degreaser, and in water treatment
This compound is unique due to its specific chemical structure and properties, which make it particularly effective as a stabilizer and complexing agent in various applications .
Propriétés
Numéro CAS |
14691-80-6 |
|---|---|
Formule moléculaire |
H4NaO7P2 |
Poids moléculaire |
200.96 g/mol |
Nom IUPAC |
trisodium;[hydroxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
MHXGNUVRVJWHJK-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
OP(=O)(O)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
14691-80-6 |
Description physique |
DryPowder White powder or grains, occurs anhydrous or as a monohydrate |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
10042-91-8 |
Solubilité |
Soluble in wate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the outcome of the Joint FAO/WHO Expert Committee's evaluation of Trisodium Diphosphate?
A1: The abstract states that the Expert Committee revised the specifications for this compound []. This implies that the committee reviewed existing data and potentially updated the acceptable daily intake (ADI), purity standards, and other relevant specifications to ensure the safe use of this compound as a food additive.
Q2: Where can I find more information about the revised specifications for this compound?
A2: The abstract mentions that the complete report contains detailed recommendations and evaluations for all considered food additives, including this compound []. To access the specific revised specifications, one should consult the full report of the Joint FAO/WHO Expert Committee meeting.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















